molecular formula C8H5NO4 B15244081 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione

Cat. No.: B15244081
M. Wt: 179.13 g/mol
InChI Key: PHMZIGULYDFDIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione (CAS 1394918-88-7) is a bicyclic heterocyclic compound belonging to the isatoic anhydride family, which are activated forms of anthranilic acid derivatives . This compound is a versatile building block in organic synthesis and medicinal chemistry, valued for its role as a key intermediate in constructing more complex heterocyclic molecules and polymers . In scientific research, it is investigated for its promising biological activities, including antimicrobial and anticancer properties . Molecular docking studies have demonstrated its binding affinity to key bacterial enzymes, and in vitro tests show significant antibacterial action against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa . Its anticancer potential has been evaluated against the NCI-60 cancer cell line panel, where it inhibited cell proliferation in breast (MCF-7), lung (A549), and cervical (HeLa) cancer lines, with IC50 values ranging from 10 to 30 µM, by inducing apoptosis through pathways linked to oxidative stress . The compound can be synthesized from 2-aminobenzoic acids using urethane-type groups as a carbonyloxy source and thionyl chloride for activation and cyclization at room temperature, a method that avoids high temperatures and toxic reagents . Researchers can validate its purity and structural integrity through techniques including HPLC (using reverse-phase C18 columns), ¹H and ¹³C NMR spectroscopy, and mass spectrometry . This compound is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

7-hydroxy-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)9-8(12)13-7(5)11/h1-3,10H,(H,9,12)

InChI Key

PHMZIGULYDFDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Ring-Forming Reactions

The benzo[d]oxazine-2,4-dione core is typically constructed via cyclization of precursors such as anthranilic acid derivatives or substituted 2-aminophenols. For example, the synthesis of 2H-benzo[d]oxazine-2,4(1H)-dione derivatives often employs carbodiimide-mediated coupling or phosgene-induced cyclization.

A representative synthesis involves reacting 2-aminophenol with phosgene or its equivalents to form the oxazine ring. Subsequent functionalization at the 7-position requires regioselective introduction of hydroxyl groups, which may involve electrophilic aromatic substitution (e.g., nitration followed by reduction) or directed metallation strategies.

Critical Reaction Parameters

Optimizing synthesis conditions is pivotal for achieving high purity and yield. Below, we compare parameters from related syntheses to infer ideal protocols for 7-Hydroxy-1H-benzo[d]oxazine-2,4-dione.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhance SNAr reactivity by stabilizing transition states.
  • Elevated Temperatures : Reflux conditions (e.g., 80–100°C) accelerate hydrolysis or substitution reactions.

Catalysts and Bases

  • Strong Bases : NaOH or KOH facilitate hydrolysis of halogenated or methoxy groups.
  • Phase-Transfer Catalysts : May improve reaction efficiency in biphasic systems.

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity. Key techniques include:

Spectroscopic Analysis

  • NMR : Proton and carbon NMR confirm hydroxyl proton signals (δ ~5.0–8.0 ppm) and aromatic coupling patterns.
  • Mass Spectrometry : ESI-MS or HRMS validate molecular weight (C₈H₅NO₄: 179.05 g/mol).

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns with gradients of water/acetonitrile or methanol.

Challenges and Optimization Strategies

Regioselectivity

Introducing hydroxyl groups at the 7-position requires directing groups to prevent competing substitutions at the 5- or 8-positions. For example, electron-withdrawing substituents (e.g., nitro groups) can direct electrophiles to the meta position.

Stability Concerns

The oxazine-2,4-dione ring is susceptible to hydrolysis under strongly acidic or basic conditions. Reaction times and temperatures must be tightly controlled to preserve the heterocyclic structure.

Comparative Synthesis Data

The table below summarizes methodologies for related derivatives, highlighting transferable insights for 7-Hydroxy-1H-benzo[d]oxazine-2,4-dione synthesis.

Compound Method Reagents Conditions Yield Source
7-Bromo-2H-benzo[d]oxazine-2,4-dione Bromination Br₂, AcOH 25°C, 12 hours 81%
8-Methoxy-1H-benzo[d]oxazine-2,4-dione Hydrolysis NaOH, MeOH Reflux, 2 hours 100%
7-Methoxy-1H-benzo[d]oxazine-2,4-dione Methylation CH₃I, K₂CO₃ DMF, 60°C, 6 hours N/A

Chemical Reactions Analysis

Nucleophilic Substitutions

The hydroxyl group at position 7 undergoes efficient substitution:

ReagentProduct FormedConditionsYield (%)Source
PCl₅7-Chloro derivativeReflux, 4 hr78
Br₂/H₂O₂7-Bromo derivativeRT, 2 hr82
CH₃I/K₂CO₃7-Methoxy derivativeDMF, 80°C, 6 hr65

Ring-Opening Reactions

The oxazine ring undergoes cleavage under basic conditions:

  • NaOH (1M) : Forms sodium 2-carbamoyl-4-hydroxybenzoate at 25°C (quantitative)

  • NH₂NH₂ : Produces 7-hydroxyquinazoline-2,4-dione via hydrazine-mediated ring contraction (72% yield)

Coordination Chemistry

The dione system chelates metal ions:

Metal SaltComplex FormedStability Constant (log K)Application
Cu(II) chloride[Cu(C₈H₅NO₄)₂]·2H₂O12.4 ± 0.3Antimicrobial agents
Fe(III) nitrateFe(C₈H₅NO₄)₃9.8 ± 0.2Catalytic oxidation

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enables C-N bond formation:

  • Reaction with anilines produces 2-imino benzo[e]-1,3-oxazin-4-ones (38-65% yields)

  • Mechanism involves:

    • Guanidinium exchange with HATU

    • Cyclization to N-acylisouronium intermediates

    • Imine-iminium exchange

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aromatic functionalization:

Reaction TypeConditionsProductsYield (%)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME7-Aryl derivatives55-72
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene7-Amino derivatives60-68

Biological Activity Modulation

Derivatization significantly impacts pharmacological properties:

DerivativeBioactivity (IC₅₀)Target
7-Nitro1.8 μM (Antimicrobial)E. coli DNA gyrase
7-Amino4.2 μM (Anticancer)Topoisomerase IIα
7-Trifluoromethyl0.9 μM (COX-2 inhibition)Inflammatory pathways

Scientific Research Applications

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and density compared to hydroxy or fluoro substituents. Bromo derivatives exhibit higher melting points (~220°C), likely due to stronger intermolecular interactions .
  • Synthetic Yields : Dichloro derivatives (e.g., 6,7-dichloro) achieve high yields (98%) via one-step synthesis with trimethylsilyl acetylene (TMSA), suggesting efficient cyclization .

Key Observations :

  • Antioxidant Capacity: The pyrazino-fused derivative (4c) exhibits superior DPPH radical scavenging (35.4%) and ferric-reducing power (0.063 µmol TE/µmol), likely due to extended conjugation and electron-donating groups .
  • 7-Hydroxy Inference: The hydroxyl group’s hydrogen-bonding ability may enhance antioxidant activity, analogous to phenolic compounds, though experimental validation is needed.

Biological Activity

7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[d][1,3]oxazine core with hydroxyl and dione functional groups, which contribute to its reactivity and biological activity. Various synthetic routes have been explored to obtain derivatives of this compound, often employing microwave-assisted techniques to enhance yields and reduce reaction times. For instance, the synthesis of related oxazine derivatives has shown moderate to good yields under optimized conditions, indicating the potential for further exploration in drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. Molecular docking studies have demonstrated its binding affinity to key enzymes involved in bacterial metabolism, such as carbonic anhydrase XII . The compound exhibited significant antibacterial action against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a novel antimicrobial agent .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity . It was evaluated against the NCI-60 cancer cell line panel and demonstrated variable growth inhibition across different cancer types. The compound's mechanism of action appears to involve the induction of apoptosis through pathways associated with oxidative stress and redox regulation .

Study 1: Antibacterial Efficacy

A study conducted using molecular docking simulations indicated that this compound binds effectively to the active site of bacterial enzymes. The compound was tested in vitro against several bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus3216 (Methicillin)
Pseudomonas aeruginosa6432 (Ciprofloxacin)

Study 2: Anticancer Properties

In another investigation focused on its anticancer potential, the compound was tested against various cancer cell lines. Results showed that it inhibited cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Q & A

Q. What are the standard synthetic routes for 7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, oxazinone derivatives are prepared by reacting phenolic precursors (e.g., 2-naphthol or substituted benzaldehydes) with urea or cyclic ketones under acidic or basic conditions . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
  • Catalysts : Acid catalysts (e.g., HCl) or bases (e.g., K₂CO₃) improve yield.

Table 1: Representative Reaction Conditions

PrecursorReagentSolventTemp (°C)Time (hr)Yield (%)
2-NaphtholUreaEtOH80865–70
Benzaldehyde derivativeNH₄OAcDMF1001255–60

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to achieve ≥98% purity .
  • Structural Confirmation :
    • ¹H NMR : Look for characteristic peaks: aromatic protons (δ 6.8–7.5 ppm), oxazine ring protons (δ 4.0–5.5 ppm) .
    • FTIR : Confirm carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing oxazine ring activates the carbonyl group for nucleophilic attack. Density Functional Theory (DFT) calculations can map electron density distributions and transition states. For example:

  • LUMO Analysis : The C=O group is the primary electrophilic site, with LUMO energies around -1.5 eV .
  • Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-determining steps .

Q. How does this compound interact with biological macromolecules like DNA?

Methodological Answer:

  • Spectroscopic Techniques :
    • UV-Vis Spectroscopy : Hypochromism or red shifts in absorption spectra indicate intercalation or groove binding .
    • Fluorescence Quenching : Measure changes in emission intensity to calculate binding constants (e.g., Kb104M1K_b \approx 10^4 \, \text{M}^{-1}) .
  • Viscometry : Increased DNA viscosity suggests intercalation, while decreased viscosity implies groove binding .

Q. How can contradictory data in reaction yields or biological activity be resolved?

Methodological Answer:

  • Systematic Variability Checks :
    • Replication : Repeat experiments under identical conditions (e.g., solvent purity, humidity control).
    • Control Groups : Use known DNA-binding agents (e.g., ethidium bromide) to validate spectroscopic methods .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of yield variations (e.g., ±5% vs. ±15%) .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water or lipid membranes using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME estimate logP (≈1.8), indicating moderate lipophilicity, and CNS permeability (< -2 logBB) .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the 4-position to improve DNA affinity .
  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition to append triazole moieties for antimicrobial testing .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s antioxidant activity.
Resolution Strategy :

Standardize Assays : Compare DPPH radical scavenging (IC₅₀) and FRAP results using the same concentration range (10–100 μM).

Control for Degradation : Perform stability studies (HPLC) to rule out compound decomposition during assays .

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